Estrololactone

Estrogen receptor biology Endocrinology Pharmacology

Estrololactone (Estrone EP Impurity G) is the only definitive reference standard for detecting and quantifying process-related impurities in estrone API. Its distinct D-ring lactone and intense hydrogen bonding (IR carbonyl shift to 1677 cm⁻¹) ensure no generic substitute can match its pharmacopeial compliance or analytical specificity. With 100x weaker estrogenic activity than estrone, it is the ideal weak estrogen control. Choose the authentic reference standard to meet ANDA requirements.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 604-82-0
Cat. No. B1215877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrololactone
CAS604-82-0
Synonymsestrololactone
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC(=O)O2)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O3/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(20)21-18/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
InChIKeyFWJIMKYKNBCAJA-CBZIJGRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrololactone (604-82-0) for Analytical and Research Applications


Estrololactone (CAS 604-82-0) is a steroidal D-ring δ-lactone with the molecular formula C18H22O3 and a molecular weight of 286.365 g/mol [1]. It is a degradation product of estrone and serves as an Estrone EP Impurity G, with a defined role in analytical method development, method validation, and quality control applications for estrone production [2]. Estrololactone exhibits significantly lower estrogenic potency compared to its parent compound estrone, with studies indicating it is approximately 100 times less potent [3]. Its unique chemical structure includes a D-ring lactone moiety that facilitates intense intermolecular hydrogen bonding, a property that distinguishes it from other steroid lactones and is critical for its analytical and research applications [4].

Why Generic Steroid Lactones Cannot Substitute for Estrololactone in Regulated Analytical Workflows


Generic substitution of steroid lactones or estrogens for Estrololactone in analytical and research applications is not viable due to its specific identity as a process-related impurity. Estrololactone is designated as Estrone EP Impurity G, making it essential for pharmacopeial compliance and analytical method validation in the production of Estrone [1]. Its unique structural and physicochemical properties, including a distinct pattern of intense intermolecular hydrogen bonding not observed in other steroid lactones, render it irreplaceable for studies requiring this specific molecular entity [2]. Furthermore, its biological activity profile differs substantially from that of potent estrogens like estrone; Estrololactone demonstrates weak estrogenic activity [3] and, unlike some related degradation products, is inactivated by liver metabolism [4]. Substituting another lactone or estrogen would introduce unqualified impurities, alter assay specificity, and invalidate any analytical method or research study predicated on the unique properties of Estrololactone.

Quantitative Differentiation of Estrololactone from Closest Analogs and In-Class Candidates


Estrogenic Potency: Estrololactone vs. Estrone

Estrololactone is qualitatively identical in its biological action to the potent estrogen estrone, but its quantitative potency is markedly lower. In a direct head-to-head study assessing pituitary-suppressant and estrogenic activity, Estrololactone was found to be 100 times less potent than estrone [1].

Estrogen receptor biology Endocrinology Pharmacology

Metabolic Fate: Liver Inactivation of Estrololactone Acetate vs. Activation of BDDA Derivatives

In a study of estrogen degradation products, the liver was found to inactivate Estrololactone acetate. In contrast, it enhanced the estrogenic potency of the 3-methyl ether of bis-dehydro-doisynolic acid and sodium bis-dehydrodoisynolate, demonstrating a divergent metabolic fate among related compounds [1].

Drug metabolism Hepatology Endocrine pharmacology

Unique Intermolecular Hydrogen Bonding in Estrololactone vs. Other Ring-D Lactones

Infrared spectroscopy reveals that Estrololactone exhibits an unusual and intense intermolecular hydrogen bonding pattern not found in other ring-D steroid lactones. This is evidenced by a marked displacement of the lactone carbonyl absorption band from approximately 1740 cm⁻¹ to 1677 cm⁻¹ [1].

Physical chemistry Spectroscopy Structural biology

Optimal Application Scenarios for Estrololactone in Research and Quality Control


Reference Standard for Estrone Impurity Profiling in Pharmaceutical Quality Control

Estrololactone (Estrone EP Impurity G) is an essential reference standard for the development and validation of analytical methods to detect and quantify impurities in estrone active pharmaceutical ingredients (APIs) and finished drug products [1]. Its use ensures compliance with pharmacopeial monographs and regulatory guidelines for Abbreviated New Drug Applications (ANDAs).

Positive Control for Weak Estrogen Activity in Endocrine Disruption Assays

Given its well-documented weak estrogenic activity (100-fold less potent than estrone) and metabolic inactivation profile, Estrololactone serves as a valuable positive control or reference compound in in vitro and in vivo assays designed to study the effects of weak environmental estrogens or endocrine-disrupting chemicals [2].

Structural Probe in Spectroscopic Studies of Hydrogen Bonding

The intense and unusual intermolecular hydrogen bonding observed in Estrololactone, characterized by a distinct shift in its infrared carbonyl absorption to 1677 cm⁻¹, makes it a model compound for physicochemical studies investigating the structural determinants of hydrogen bonding in steroid lactones and related heterocyclic systems [3].

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